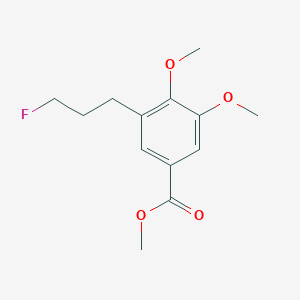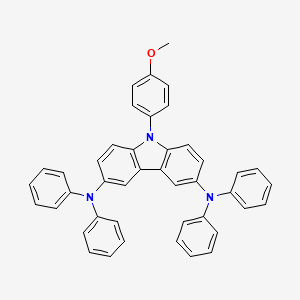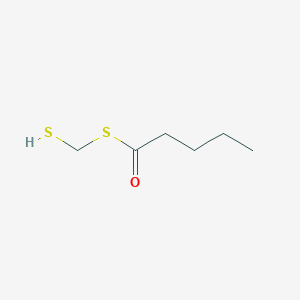![molecular formula C22H20Cl2O2 B12607839 1,4-Bis[2-(chloromethyl)phenyl]-2,5-dimethoxybenzene CAS No. 917953-06-1](/img/structure/B12607839.png)
1,4-Bis[2-(chloromethyl)phenyl]-2,5-dimethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis[2-(chloromethyl)phenyl]-2,5-dimethoxybenzene is an organic compound with a complex structure It is characterized by the presence of two chloromethyl groups attached to phenyl rings, which are further connected to a dimethoxybenzene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[2-(chloromethyl)phenyl]-2,5-dimethoxybenzene typically involves the chloromethylation of a suitable precursor. One common method is the reaction of 2,5-dimethoxybenzene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst, such as zinc chloride. The reaction proceeds through the formation of chloromethyl intermediates, which then react with the phenyl groups to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis[2-(chloromethyl)phenyl]-2,5-dimethoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl groups can yield methyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products
Substitution: Products include derivatives with various functional groups replacing the chlorine atoms.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include methylated derivatives.
Applications De Recherche Scientifique
1,4-Bis[2-(chloromethyl)phenyl]-2,5-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of polymers and other advanced materials.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active compounds.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of 1,4-Bis[2-(chloromethyl)phenyl]-2,5-dimethoxybenzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(chloromethyl)benzene: Similar structure but lacks the dimethoxy groups.
2,5-Dimethoxybenzyl chloride: Contains only one chloromethyl group and lacks the additional phenyl rings.
4,4’-Bis(chloromethyl)-1,1’-biphenyl: Similar biphenyl structure but without the dimethoxy groups.
Uniqueness
1,4-Bis[2-(chloromethyl)phenyl]-2,5-dimethoxybenzene is unique due to the combination of chloromethyl and dimethoxy groups, which provide distinct reactivity and potential for diverse applications. The presence of both electron-donating methoxy groups and electron-withdrawing chloromethyl groups allows for a wide range of chemical transformations and applications in various fields.
Propriétés
Numéro CAS |
917953-06-1 |
|---|---|
Formule moléculaire |
C22H20Cl2O2 |
Poids moléculaire |
387.3 g/mol |
Nom IUPAC |
1,4-bis[2-(chloromethyl)phenyl]-2,5-dimethoxybenzene |
InChI |
InChI=1S/C22H20Cl2O2/c1-25-21-11-20(18-10-6-4-8-16(18)14-24)22(26-2)12-19(21)17-9-5-3-7-15(17)13-23/h3-12H,13-14H2,1-2H3 |
Clé InChI |
WBXFFHFFGHIJAS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1C2=CC=CC=C2CCl)OC)C3=CC=CC=C3CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzo[j]phenanthridine-1,7,12(2H)-trione, 3,4-dihydro-6-methyl-](/img/structure/B12607761.png)
![([1,1'-Biphenyl]-4-yl)(trimethylsilyl)methanone](/img/structure/B12607766.png)
![Benzaldehyde, 2,5-dimethoxy-4-[(2,2,2-trifluoroethyl)thio]-](/img/structure/B12607773.png)
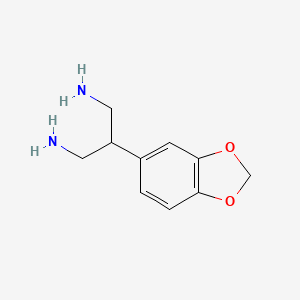
![5-Ethynyl-2-[3-(phenylethynyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12607787.png)
![Benzaldehyde, 2,5-dimethoxy-4-[(2-methyl-2-propenyl)thio]-](/img/structure/B12607794.png)

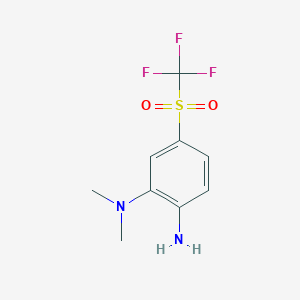
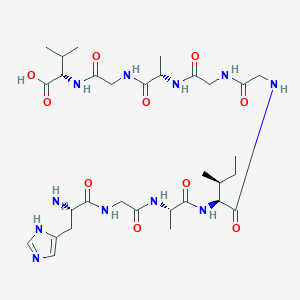
![Methyl 3-amino-5-bromo-4-[(but-2-en-1-yl)amino]benzoate](/img/structure/B12607831.png)
